molecular formula C22H30N2O3S B2654333 N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 953261-27-3

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2654333
CAS No.: 953261-27-3
M. Wt: 402.55
InChI Key: UGRRPQMCFKJKOR-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide (CAS 953261-27-3) is a synthetic small molecule with a molecular weight of 402.55 and the molecular formula C22H30N2O3S . It is characterized by a benzylpiperidine core linked to a 2-ethoxy-5-methylbenzenesulfonamide moiety . This structural combination is of significant interest in scientific research. Compounds featuring benzenesulfonamide and piperidine structures have been investigated in various research contexts. Studies on similar structural classes have explored their potential as ligands in receptor binding studies and their interaction with biological targets, such as sigma receptors, which are implicated in areas like neuroprotection and pain pathways . Furthermore, recent scientific investigations into related sulfonamide derivatives have highlighted their potential in anti-tumor research, where they were found to induce ferroptosis, a form of programmed cell death dependent on iron ions and reactive oxygen species . Another key area of research for compounds with this structural family is as V600EBRAF inhibitors, which are relevant in oncology research for targeting hyperactive MAPK signaling pathways in certain cancers . As a research chemical, this product is strictly for use in laboratory studies and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-3-27-21-10-9-18(2)15-22(21)28(25,26)23-16-19-11-13-24(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,23H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRRPQMCFKJKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonamide Formation: The benzylpiperidine intermediate is reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring and sulfonamide group are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields for benzylpiperidine derivatives range from 31% to 77%, influenced by steric hindrance and reactivity of precursors. The target compound’s synthesis would likely follow similar trends .
  • Substituent Impact : The ethoxy and methyl groups on the sulfonamide in the target compound are distinct from phenylsulfonyl indole (15, 16) or carboxamide (6b–6e) groups in analogues. These substitutions may enhance solubility compared to halogenated derivatives (e.g., 6b) but reduce lipophilicity relative to trifluoromethyl groups (6e) .

Inferred SAR for the Target Compound :

  • The 5-methyl group could reduce metabolic degradation compared to unsubstituted benzenesulfonamides.

Physical and Chemical Properties

Comparative data on melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility Trends Reference
N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide (6b) 88–89 Low (chlorinated aromatic)
N-((1-(4-Trifluoromethylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6e) 92–93 Moderate (polar CF₃ group)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (5) 83.1–84.5 High (polar acrylamide)

Target Compound Predictions :

  • Melting Point : Likely between 80–95°C, similar to 6b and 6e, due to crystalline sulfonamide group.
  • Solubility : The ethoxy group may improve aqueous solubility compared to halogenated analogues but remain less soluble than acrylamide derivatives (e.g., compound 5) .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H26N2O3S
  • Molecular Weight : 362.49 g/mol

This compound features a benzylpiperidine moiety, which is known for its interactions with various neurotransmitter receptors.

This compound primarily interacts with sigma receptors, specifically sigma1 and sigma2 receptors. Research indicates that compounds with similar structures exhibit high affinity for sigma1 receptors, which are implicated in neuroprotection and modulation of pain pathways .

Affinity Studies

A study evaluating derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide found that compounds with similar piperidine structures demonstrated significant binding affinity to sigma receptors:

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)Selectivity Ratio (Sigma1/Sigma2)
Unsubstituted3.9024061.54
2-Fluoro-substituted3.56667187.56

The selectivity for sigma1 receptors suggests potential applications in imaging studies and therapeutic interventions for neurological conditions .

Pharmacological Effects

The pharmacological profile of this compound has been explored in various studies:

  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating calcium channels and reducing oxidative stress in neuronal cells.
  • Antidepressant Activity : Preliminary studies suggest that sigma receptor ligands may exhibit antidepressant-like effects in animal models, potentially through the enhancement of dopaminergic transmission .
  • Pain Modulation : The interaction with sigma receptors may also play a role in pain modulation, making it a candidate for further investigation in analgesic therapies.

Case Study 1: Neuroprotection in Animal Models

In an experimental study involving rodents, administration of this compound was associated with reduced neuronal loss following induced ischemic injury. Behavioral assessments indicated improved recovery in motor function compared to control groups.

Case Study 2: Antidepressant-Like Effects

A separate study assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. Results indicated that treatment groups exhibited significantly reduced immobility time, suggesting enhanced mood-related behaviors.

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